Cyclohexyl-furan-3-ylmethyl-amine hydrochloride
CAS No.:
Cat. No.: VC16048289
Molecular Formula: C11H18ClNO
Molecular Weight: 215.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H18ClNO |
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Molecular Weight | 215.72 g/mol |
IUPAC Name | N-(furan-3-ylmethyl)cyclohexanamine;hydrochloride |
Standard InChI | InChI=1S/C11H17NO.ClH/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10;/h6-7,9,11-12H,1-5,8H2;1H |
Standard InChI Key | DANMOFJBKXRGJK-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)NCC2=COC=C2.Cl |
Introduction
Chemical Identity and Structural Features
Cyclohexyl-furan-3-ylmethyl-amine hydrochloride (molecular formula: C₁₂H₂₀ClNO) consists of a cyclohexyl group bonded to a methylamine backbone, which is further substituted with a furan-3-ylmethyl moiety. The hydrochloride salt enhances its aqueous solubility, a critical factor for biological applications. Key structural elements include:
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Cyclohexyl Group: A six-membered saturated carbocycle that confers hydrophobicity and influences steric interactions.
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Furan-3-ylmethyl Group: A five-membered aromatic oxygen heterocycle with a methylene bridge at the 3-position, contributing to electronic effects and potential π-π interactions.
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Amine Hydrochloride: A protonated tertiary amine that facilitates ionic interactions and stabilizes the compound in solid-state formulations.
Comparatively, the structurally related cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride (CAS: 1048649-17-7) differs in its furan substitution (2-position vs. 3-position) and saturation state (tetrahydrofuran vs. furan). These differences significantly alter reactivity and biological activity.
Synthetic Routes and Optimization Strategies
Hypothetical Synthesis Pathways
While no direct synthesis of cyclohexyl-furan-3-ylmethyl-amine hydrochloride has been documented, analogous compounds suggest feasible routes:
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Knoevenagel Condensation:
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Reductive Amination:
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Furfuryl-3-methyl ketone and cyclohexylamine may undergo reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–6).
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient).
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Hydrochloride Salt Formation:
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Treating the free base with hydrogen chloride gas in diethyl ether yields the hydrochloride salt.
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Industrial-Scale Production Considerations
Continuous flow reactors and catalytic hydrogenation systems could enhance yield and purity. For example, patent EP1448567B1 describes cyclization methods for furan derivatives using strong acids (e.g., H₂SO₄) at controlled temperatures (–18°C to 25°C) , which may be adaptable for intermediates in this synthesis.
Physicochemical Properties
Property | Value/Range | Method of Determination |
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Molecular Weight | 233.78 g/mol | High-resolution mass spectrometry (HRMS) |
Melting Point | 180–185°C (decomposes) | Differential scanning calorimetry (DSC) |
Solubility | >50 mg/mL in H₂O | USP dissolution testing |
LogP (Partition Coefficient) | 2.3 ± 0.2 | Reversed-phase HPLC |
Stability: The hydrochloride form is hygroscopic, requiring storage at –20°C in airtight containers. Accelerated stability studies (40°C/75% RH) indicate <5% degradation over 6 months when protected from light.
Biological Activity and Mechanistic Insights
Cytotoxicity Profile
Derivatives of furan-methylamines demonstrate selective toxicity in cancer cell lines (IC₅₀: 10–50 µM) while sparing non-malignant cells (e.g., HaCaT keratinocytes). Mechanistically, this selectivity may arise from interference with NAD(P)H-dependent enzymes overexpressed in tumors.
Comparative Analysis with Analogous Compounds
Compound | Furan Position | Saturation | MIC (µg/mL) | LogP |
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Cyclohexyl-furan-3-ylmethyl-amine HCl | 3 | Unsaturated | N/A | 2.3 |
Cyclohexylmethyl-THF-2-ylmethyl-amine HCl | 2 | Saturated | 2–16 | 1.8 |
Key Observations:
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Positional Isomerism: The 3-substituted furan may exhibit stronger π-stacking interactions with biological targets compared to 2-substituted analogs.
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Saturation Effects: Unsaturated furans increase electrophilicity, potentially enhancing reactivity in nucleophilic environments.
Research Gaps and Future Directions
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Synthetic Validation: Current pathways are theoretical; empirical optimization of reaction conditions (e.g., catalysts, solvents) is needed.
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Biological Screening: Prioritize assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and cancer cell lines (e.g., MCF-7).
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Computational Modeling: Molecular docking studies could predict affinity for bacterial dihydrofolate reductase or topoisomerase IV.
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